molecular formula C13H15N3O5 B11022974 (3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone

(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B11022974
M. Wt: 293.27 g/mol
InChI Key: ICPUSIPGRUCURI-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone is an organic compound with the molecular formula C13H15N3O5 It is characterized by the presence of a dinitrophenyl group and a methylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of Piperidinyl Group: The piperidinyl group is introduced through a series of reactions starting from piperidine, which is alkylated to form 3-methylpiperidine.

    Coupling Reaction: The final step involves coupling the dinitrophenyl group with the methylpiperidinyl group using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of phenyl compounds.

    Continuous Flow Reactors: Use of continuous flow reactors for the efficient formation of piperidinyl derivatives.

    Automated Coupling: Automated systems for the coupling reaction to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dinitrophenyl)(piperidin-1-yl)methanone: Similar structure but lacks the methyl group on the piperidine ring.

    (3,5-Dinitrophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure with a different position of the methyl group on the piperidine ring.

Uniqueness

(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

(3,5-dinitrophenyl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15N3O5/c1-9-3-2-4-14(8-9)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-7,9H,2-4,8H2,1H3

InChI Key

ICPUSIPGRUCURI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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